molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine

Cat. No. B2781081
CAS RN: 2551116-18-6
M. Wt: 198.57
InChI Key: VRRQFGOKAKDKJN-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 . It is a nitrogen-containing heterocyclic compound that includes a pyrazole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine and its derivatives often involves reactions with anthranilic acids . For example, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine was reacted with a mixture of ethanol and tetrahydrofuran, to which a mixture of tetrahydropyrrole and triethylamine was added .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is 1S/C6H3ClN4O2/c7-6-5-4 (11 (12)13)3-9-10 (5)2-1-8-6/h1-3H . This indicates the presence of a chloro group at the 4th position and a nitro group at the 3rd position of the pyrazolo[1,5-a]pyrazine ring system.


Physical And Chemical Properties Analysis

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine has a density of 1.85±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of -5.05±0.30 (Predicted) .

Scientific Research Applications

Antitumor Activity

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine and its derivatives exhibit promising antitumor properties. Researchers have designed and synthesized novel compounds based on this core structure. Molecular docking simulations and biological evaluations demonstrated their potential as antitumor agents. Specifically, these compounds were tested against lung cancer cell lines (A549 and H1975), with encouraging results .

Eco-Friendly Fireworks

Interestingly, 4-Chloro-3,5-dinitropyrazole (a related compound) has been proposed for use in environmentally friendly fireworks. By utilizing this compound as a multifunctional precursor, researchers aim to create green-based fireworks that emit red, green, and blue light .

Synthesis of Diversely Substituted Pyrazolo[1,5-a]pyrimidines

A one-pot, microwave-assisted route allows efficient synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. This method provides diversely substituted derivatives, which can find applications in drug discovery and materials science. The reaction involves cyclocondensation of β-enaminones with NH-5-am, leading to excellent yields .

Protein Kinase Inhibition

Given the structural similarity of pyrazolo[1,5-a]pyrimidine to purines, it has been investigated as a potential protein kinase inhibitor. These compounds can specifically bind to amino acid residues and protein kinase domains, regulating cell proliferation, apoptosis, and gene expression. The TRK inhibitor larotrectinib, which shares the same core skeleton, exemplifies this application .

Safety and Hazards

The safety information available indicates that 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine may pose certain hazards. The compound is associated with hazard statements H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-3-nitropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRQFGOKAKDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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